molecular formula C13H12N6O2 B608381 Kribb11

Kribb11

Cat. No.: B608381
M. Wt: 284.27 g/mol
InChI Key: NDJJEQIMIJJCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRIBB11, a synthetic 2,6-diaminopyridine compound, is a potent inhibitor of heat shock factor 1 (HSF1), the master regulator of heat shock protein (HSP) expression . Discovered through high-throughput screening, it blocks HSF1-mediated transcription by impairing the recruitment of positive transcription elongation factor b (p-TEFb) to HSP promoters, thereby suppressing HSP70 and HSP27 synthesis (IC50 = 1.2 µM) . Key pharmacological properties include:

  • Anticancer Activity: Induces apoptosis and G2/M cell cycle arrest in HCT-116 colon cancer cells and A172 glioblastoma cells via MULE-dependent degradation of MCL-1 . In vivo, it reduces tumor volume by 47% in xenograft models .
  • Neuroinflammation Modulation: Promotes Akt-dependent elongation of microglial processes, mitigating lipopolysaccharide (LPS)-induced neuroinflammation and depression-like behaviors in mice .
  • Reversible Effects: Its microglial process elongation is dose-dependent and reversible upon withdrawal .

Preparation Methods

KRIBB11 is synthesized through a series of chemical reactions involving indazole and pyridine derivativesThe reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

KRIBB11 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: this compound can undergo substitution reactions where functional groups on the indazole or pyridine rings are replaced with other groups. Common reagents used in these reactions include strong acids, bases, and catalysts.

Scientific Research Applications

Key Mechanisms:

  • Inhibition of HSF1 : KRIBB11 binds to HSF1, preventing its activation and subsequent transcription of target genes involved in stress responses and tumor growth .
  • Induction of Apoptosis : In cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial bioenergetics and activating apoptotic pathways .
  • Microglial Modulation : In neuroinflammation contexts, this compound promotes microglial process elongation, which is associated with reduced neuroinflammatory responses. This effect is mediated through the activation of protein kinase B (Akt) pathways .

Cancer Therapy

This compound has been extensively studied for its anti-cancer properties. The following table summarizes key findings from research on its effects on various cancer types:

Cancer Type Effect Observed Mechanism Reference
GlioblastomaInduces apoptosisInhibition of HSF1 leading to reduced HSP70 levels
Colorectal CancerGrowth arrest and apoptosisDisruption of mitochondrial function
Breast CancerSuppression of tumor growthInhibition of HSF1 activity
Testicular Germ Cell TumorsReduced tumor growthTargeting epigenetic factors related to HSF1

Neuroinflammation

This compound's potential in treating neuroinflammatory conditions has been highlighted in several studies:

  • Microglial Activation : this compound treatment reduces the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO), both markers of neuroinflammation. By inhibiting the binding of nuclear factor-κB (NF-κB) to iNOS gene promoters, this compound effectively diminishes neuroinflammatory responses .
  • Behavioral Outcomes : Animal studies indicate that this compound can alleviate depression-like behaviors associated with neuroinflammation by promoting microglial process elongation, which is inversely correlated with inflammatory phenotypes .

Case Study 1: Glioblastoma Treatment

In a study involving A172 glioblastoma cells, this compound was administered at varying concentrations. The results demonstrated a significant reduction in cell viability and increased apoptosis markers such as cleaved poly(ADP-ribose) polymerase (PARP). This study underscores the efficacy of this compound in targeting aggressive brain tumors .

Case Study 2: Neuroinflammatory Response

Research involving lipopolysaccharide (LPS)-stimulated primary cultured microglia revealed that this compound not only inhibited pro-inflammatory mediator production but also induced significant morphological changes in microglia indicative of a less activated state. These findings suggest a dual role for this compound in both modulating inflammation and promoting neuronal health .

Mechanism of Action

KRIBB11 exerts its effects by inhibiting the function of heat shock factor 1 (HSF1). HSF1 is a transcription factor that regulates the expression of heat shock proteins, which are involved in protecting cells from stress. This compound blocks the recruitment of positive transcription elongation factor b (p-TEFb) to the hsp70 promoter, thereby inhibiting the synthesis of HSP70 and other heat shock proteins. This inhibition leads to growth arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Mechanisms of Action

Compound Primary Target/Pathway Key Mechanism Neuroinflammatory Role Cancer Role
KRIBB11 HSF1 inhibition Blocks HSP70/HSP27 synthesis; activates Akt to promote microglial elongation Anti-inflammatory via Akt-mediated process elongation Induces apoptosis via MCL-1 degradation
β-Hydroxybutyrate HDAC inhibition Enhances histone acetylation, modulating gene expression Promotes microglial elongation via HDAC inhibition Potentiates chemotherapy in glioma models
Butyrate HDAC inhibition Epigenetic regulation of anti-inflammatory genes Similar to β-hydroxybutyrate; induces IL-10 Suppresses colorectal cancer proliferation
Sulforaphane Nrf2 activation Activates antioxidant response element (ARE)-dependent genes Reduces oxidative stress in microglia Chemopreventive via Nrf2-mediated detoxification
Diallyl Disulfide ROS modulation Scavenges reactive oxygen species (ROS) Attenuates microglial activation Induces apoptosis in gastric cancer

Efficacy in Disease Models

Neuroinflammation

  • This compound : Pretreatment (5 mg/kg) prevents LPS-induced microglial process retraction, IL-6/TNF-α upregulation, and depression-like behaviors (e.g., reduced immobility in tail-suspension tests) . Akt inhibition abolishes these effects, highlighting pathway specificity .
  • β-Hydroxybutyrate/Butyrate : Both reduce neuroinflammation but require higher doses (e.g., 500 mg/kg) for comparable efficacy .
  • Sulforaphane : Effective at lower doses (10–20 mg/kg) in Nrf2-dependent models but lacks Akt-mediated microglial modulation .

Cancer

  • This compound : IC50 values range from 3–8 µM in HCT-116 and A172 cells . Tumor growth inhibition (47%) is superior to diallyl disulfide (30–40% in gastric cancer) .

Biological Activity

KRIBB11, chemically known as N(2)-(1H-indazole-5-yl)-N(6)-methyl-3-nitropyridine-2,6-diamine, is a compound that has garnered attention for its multifaceted biological activities, particularly in the context of neuroinflammation and cancer therapy. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Inhibition of Heat Shock Factor 1 (HSF1)

This compound primarily functions as an inhibitor of Heat Shock Factor 1 (HSF1), a critical regulator of heat shock proteins (HSPs) involved in cellular stress responses. By inhibiting HSF1, this compound disrupts the synthesis of HSP70 and HSP27, leading to apoptosis in cancer cells. The compound binds to HSF1 and impairs the recruitment of positive transcription elongation factor b (p-TEFb) to the HSP70 promoter, effectively reducing HSP expression .

Table 1: Effects of this compound on Heat Shock Proteins

Protein Effect of this compound Mechanism
HSP70Decreased expressionInhibition of HSF1 recruitment
HSP27Decreased expressionInhibition of HSF1 recruitment

Neuroinflammatory Response

This compound has shown promise in modulating neuroinflammation by promoting microglial process elongation. In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound pretreatment prevented the shortening of microglial processes and reduced the production of inducible nitric oxide synthase (iNOS) and nitric oxide (NO), markers associated with neuroinflammatory responses . The compound's effects are mediated through the Akt signaling pathway, indicating that its pro-elongation effect on microglia is Akt-dependent.

Case Study: Neuroinflammation in Mice

In a controlled study, mice treated with this compound at a dosage of 5 mg/kg for five days exhibited significant reductions in LPS-induced inflammatory responses and depression-like behaviors compared to control groups. The results suggest that this compound may serve as a therapeutic agent for conditions characterized by neuroinflammation .

Induction of Apoptosis in Cancer Cells

This compound has demonstrated efficacy in inducing apoptosis in various cancer cell lines, including glioblastoma cells (A172). The compound accelerates MCL-1 degradation through the stabilization of MULE (MCL-1 ubiquitin ligase), leading to increased cell death. In vitro studies indicated that treatment with this compound resulted in significant growth arrest and apoptosis, as evidenced by markers such as cleaved poly(ADP-ribose) polymerase (c-PARP) .

Table 2: Apoptotic Effects of this compound on A172 Cells

Concentration (μM) Cell Viability (%) c-PARP Levels
0100Baseline
2.575Increased
550Significantly Increased

Implications for Cancer Therapy

The ability of this compound to inhibit tumor growth has been validated in vivo. For instance, intraperitoneal administration at a dose of 50 mg/kg resulted in a significant reduction in tumor size without adverse effects on body weight. This highlights its potential as a therapeutic agent targeting HSF1 in cancer treatment .

Q & A

Basic Research Questions

Q. What is the primary mechanism of KRIBB11 in inducing apoptosis in cancer cells, and how is this validated experimentally?

  • Mechanism : this compound inhibits Heat Shock Factor 1 (HSF1), blocking its interaction with p-TEFb and suppressing HSP70 transcription. This disrupts proteostasis, leading to apoptosis via MULE-dependent degradation of MCL-1 .
  • Experimental Validation :

  • Western Blotting : Monitor c-PARP (apoptosis marker) and MCL-1 degradation (e.g., 60% increase in c-PARP at 10 µM in glioblastoma cells) .

  • HSF1 Activity Assays : Measure HSF1-DNA binding via chromatin immunoprecipitation (ChIP) to confirm transcriptional inhibition .

  • Control Experiments : Use HSF1 siRNA or other HSF1 inhibitors to compare effects .

    Parameter Observation at 10 µM this compound Reference
    Cell Viability~40% reduction
    Clonogenicity~70% reduction
    c-PARP Expression~80% increase

Q. What are the recommended concentrations of this compound for in vitro studies, and how are these optimized?

  • Dose Range : 2.5–10 µM, with IC50 values between 3–8 µM in cancer cell lines (e.g., HCT-116, A172 glioblastoma) .
  • Optimization Steps :

Dose-Response Curves : Test viability at 0–20 µM to identify IC50.

Time-Course Analysis : Assess effects at 24–72 hours to determine optimal exposure .

Solubility Controls : Use DMSO as a vehicle control (≤0.1% v/v) to avoid solvent toxicity .

Q. Which assays are critical for evaluating this compound’s efficacy in preclinical models?

  • Core Assays :

  • MTT/XTT Assays : Quantify cell viability .
  • Colony Formation Assays : Measure long-term proliferative inhibition (e.g., 30% clonogenicity at 10 µM) .
  • Flow Cytometry : Detect apoptotic cells via Annexin V/PI staining.
    • Secondary Validation :
  • qPCR/RNA-Seq : Validate HSP70 and downstream target suppression .
  • Xenograft Models : Monitor tumor growth inhibition in vivo (e.g., HCT-116 xenografts) .

Advanced Research Questions

Q. How can researchers address potential off-target effects of this compound in experimental designs?

  • Strategies :

  • Kinase Profiling : Test selectivity against unrelated kinases (e.g., NF-κB, TNF-α pathways) to rule out off-target interactions .
  • Rescue Experiments : Overexpress HSF1 or HSP70 to confirm phenotype reversal .
  • CRISPR/Cas9 Knockouts : Use HSF1-KO cell lines to isolate this compound-specific effects.

Q. What methodologies resolve contradictions in this compound’s concentration-dependent effects across cell lines?

  • Approaches :

  • Cell-Type-Specific Profiling : Compare HSF1 expression levels (e.g., Western blotting) to correlate sensitivity .
  • Combinatorial Screens : Pair this compound with proteasome inhibitors (e.g., bortezomib) to assess synergy in resistant lines.
  • Metabolomic Analysis : Identify differential metabolic adaptations (e.g., ATP depletion) influencing efficacy .

Q. How can this compound be integrated into combination therapy studies to enhance anticancer efficacy?

  • Methodological Framework :

Sequential vs. Concurrent Dosing : Test timing effects (e.g., this compound pre-treatment followed by chemotherapy).

Synergy Analysis : Calculate combination indices (CI) using Chou-Talalay or Bliss independence models .

In Vivo Validation : Use orthotopic models to evaluate toxicity and efficacy (e.g., reduced HSP70 in tumor microenvironments) .

Q. Methodological Best Practices

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses .
  • Data Reproducibility : Document detailed protocols for dose preparation, cell culture conditions, and assay endpoints per guidelines .
  • Ethical Compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for in vivo work .

Properties

IUPAC Name

2-N-(1H-indazol-5-yl)-6-N-methyl-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJJEQIMIJJCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.